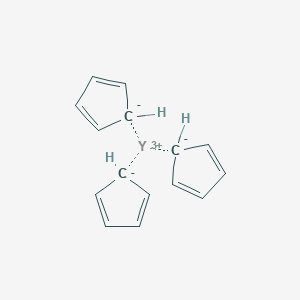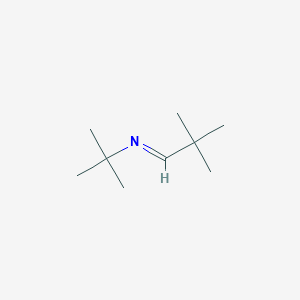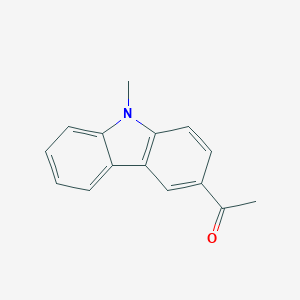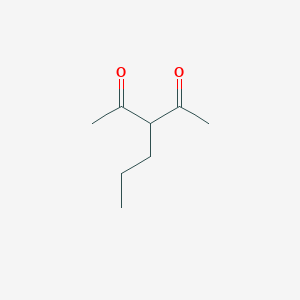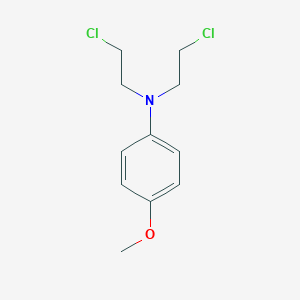
p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is a synthetic chemical compound that has been widely used in scientific research for its ability to induce DNA damage and cell death. This compound belongs to the class of alkylating agents, which are known for their ability to modify DNA and RNA molecules. In
Mecanismo De Acción
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- exerts its cytotoxic effects by alkylating DNA and RNA molecules, which leads to the formation of DNA adducts and cross-links. These modifications interfere with DNA replication and transcription, ultimately leading to cell death. The exact mechanism of action of p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is still under investigation, but it is believed to involve the activation of DNA damage response pathways and the induction of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been shown to induce DNA damage and cell death in various cell types, including cancer cells. It has also been shown to affect cell cycle progression and gene expression. Moreover, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been shown to induce oxidative stress, which can lead to the production of reactive oxygen species and the activation of stress response pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in lab experiments is its ability to induce DNA damage and cell death in a controlled manner. This allows researchers to study the effects of DNA damage on cell cycle progression, gene expression, and other cellular processes. However, one limitation of using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is its potential toxicity to researchers handling the compound. Therefore, proper safety precautions must be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-. One direction is to investigate the potential of this compound as a cancer therapy. Studies have shown that p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is effective in inducing apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Another direction is to investigate the mechanisms underlying the development of resistance to p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in cancer cells. Understanding these mechanisms could lead to the development of more effective cancer therapies. Additionally, future research could focus on developing safer and more efficient synthesis methods for p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-, as well as investigating its potential applications in other areas of scientific research.
Conclusion
In conclusion, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is a synthetic chemical compound that has been widely used in scientific research for its ability to induce DNA damage and cell death. It has been shown to be effective in inducing apoptosis in cancer cells and has been used to study the effects of DNA damage on cell cycle progression and gene expression. While there are potential advantages to using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in lab experiments, safety precautions must be taken when handling the compound. Future research could focus on investigating its potential as a cancer therapy, understanding the mechanisms underlying resistance to the compound, and developing safer and more efficient synthesis methods.
Métodos De Síntesis
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- can be synthesized through a series of chemical reactions involving aniline, paraformaldehyde, and 2-chloroethylamine hydrochloride. The reaction mixture is heated under reflux, and the product is obtained after purification through recrystallization. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for scientific research purposes.
Aplicaciones Científicas De Investigación
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been used extensively in scientific research to induce DNA damage and cell death in various cell types. This compound has been shown to be effective in inducing apoptosis, a form of programmed cell death, in cancer cells. It has also been used to study the effects of DNA damage on cell cycle progression and gene expression. Moreover, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been used to investigate the mechanisms underlying the development of cancer and to identify potential targets for cancer therapy.
Propiedades
Número CAS |
1448-52-8 |
|---|---|
Nombre del producto |
p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- |
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Clave InChI |
XEXFMTLVGVELAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
COC1=CC=C(C=C1)N(CCCl)CCCl |
Otros números CAS |
1448-52-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



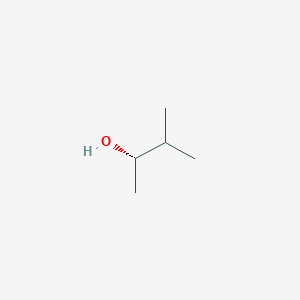
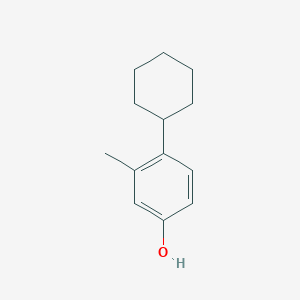

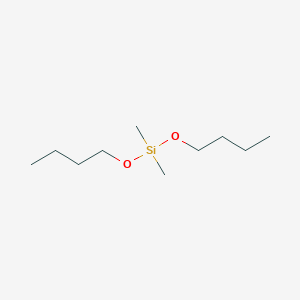
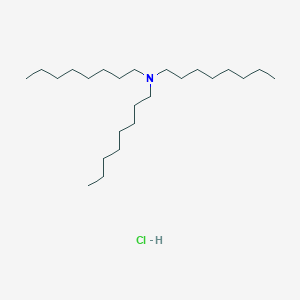
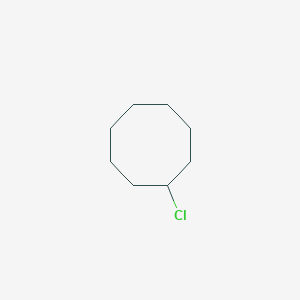
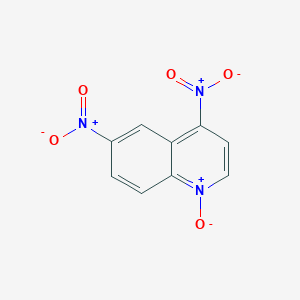
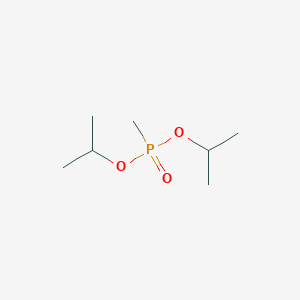
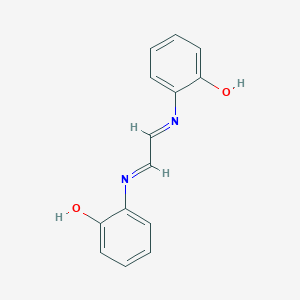
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
